
Mopidamol
Descripción general
Descripción
Métodos De Preparación
La síntesis de mopidamol implica la reacción de 2,4,6,8-tetracloropirimidin[5,4-d]pirimidina con piperidina a temperatura ambiente para formar 2,6-dicloro-4,8-di(N-piperidino)pirimidin[5,4-d]pirimidina. Este intermedio se trata entonces con dietanolamina a 200 °C para producir 2,6-bis(dietanolamino)-4,8-di(N-piperidino)pirimidin[5,4-d]pirimidina . La reducción de este compuesto con zinc en ácido fórmico o acético caliente o en ácido clorhídrico acuoso caliente produce 2,6-bis(dietanolamino)-8-(N-piperidino)-1,2,3,4-tetrahidropirimidin[5,4-d]pirimidina, que se deshidrogena posteriormente con yodo y yoduro de potasio en agua .
Análisis De Reacciones Químicas
Mopidamol se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Se puede oxidar en presencia de agentes oxidantes fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen piperidina, dietanolamina, zinc, ácido fórmico, ácido acético, ácido clorhídrico, yodo y yoduro de potasio. Los principales productos que se forman a partir de estas reacciones son varios intermediarios que conducen al compuesto final, this compound .
Aplicaciones Científicas De Investigación
Oncology Applications
Mopidamol has been investigated for its potential benefits in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC) and bronchial carcinoma.
Non-Small Cell Lung Cancer
A pivotal study assessed the efficacy of this compound in patients with advanced NSCLC. In a double-blind trial involving 719 patients, those receiving this compound alongside chemotherapy exhibited a statistically significant prolongation of survival compared to those on chemotherapy alone. The study indicated that this compound treatment was associated with a reduction in mean plasma fibrogen concentration, suggesting a beneficial impact on tumor progression without notable toxicity .
Table 1: Survival Outcomes in NSCLC Patients
Treatment Group | Number of Patients | Survival Rate (%) | p-value |
---|---|---|---|
This compound + Chemotherapy | 359 | 35 | <0.05 |
Chemotherapy Alone | 360 | 26 |
Bronchial Carcinoma
In another study focusing on non-small cell bronchial carcinoma, this compound was administered as adjuvant therapy post-surgery. The trial included 270 patients and showed that the incidence of deaths from metastases was significantly lower in the this compound group (26%) compared to the placebo group (35%). This difference was statistically significant (p < 0.05), reinforcing the compound's role as an adjunctive treatment in surgical oncology .
Table 2: Metastatic Outcomes in Bronchial Carcinoma Patients
Treatment Group | Number of Patients | Deaths from Metastases (%) | p-value |
---|---|---|---|
This compound | 123 | 26 | <0.05 |
Placebo | 147 | 35 |
Cardiovascular Applications
This compound has also been explored for its cardiovascular effects, particularly in enhancing blood flow and reducing thrombotic events.
Antithrombotic Properties
Research has indicated that this compound may possess antithrombotic properties, which could be beneficial in preventing clot formation in patients at risk for cardiovascular events. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels, which can enhance vasodilation and improve blood flow.
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety profile of this compound:
- A 5-year double-blind trial demonstrated improved survival rates in NSCLC patients receiving this compound alongside standard chemotherapy.
- A randomized controlled trial for bronchial carcinoma showed significant reductions in metastatic deaths when this compound was used as an adjunct therapy.
These studies collectively support the notion that this compound can play a crucial role in enhancing treatment outcomes for specific cancer types while also offering cardiovascular benefits.
Mecanismo De Acción
El mecanismo de acción de mopidamol gira en torno a su capacidad para inhibir la agregación plaquetaria. Lo consigue inhibiendo la enzima fosfodiesterasa, lo que lleva a un aumento del AMP cíclico dentro de las plaquetas. Los niveles elevados de AMP cíclico inhiben la liberación de difosfato de adenosina, una molécula que promueve la agregación plaquetaria . Al reducir los niveles de difosfato de adenosina, this compound reduce eficazmente la probabilidad de formación de coágulos, lo que reduce el riesgo de eventos tromboembólicos .
Comparación Con Compuestos Similares
Mopidamol está químicamente relacionado con el dipiridamol, y ambos compuestos actúan como vasodilatadores coronarios e inhibidores de la agregación plaquetaria . this compound ha mostrado propiedades antimetastásicas únicas al inhibir la adherencia de las células cancerosas a las plaquetas o células endoteliales . Otros compuestos similares incluyen:
Aliskirén: Un inhibidor de la renina utilizado para la hipertensión.
Rosuvastatina: Una estatina utilizada para reducir los niveles de colesterol.
Rolitetraciclina: Un antibiótico con potenciales propiedades antivirales.
Metamizol: Un analgésico y antipirético.
La singularidad de this compound reside en su doble función como inhibidor de la fosfodiesterasa y sus propiedades anticancerígenas, lo que lo convierte en un compuesto valioso tanto en entornos médicos como de investigación .
Actividad Biológica
Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.
This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .
Biological Activities and Therapeutic Potential
-
Antiviral Activity :
- Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
- Cancer Metastasis Inhibition :
- Cardiovascular Applications :
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various clinical scenarios:
- COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
- Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .
Data Table: Comparative Efficacy of this compound
Compound | Mechanism of Action | Binding Affinity (Mpro) | Clinical Application |
---|---|---|---|
This compound | PDE inhibitor; vasodilator | Higher than darunavir | COVID-19 treatment; antimetastatic |
Dipyridamole | PDE inhibitor; vasodilator | Moderate | Antithrombotic; cardiovascular health |
Darunavir | Protease inhibitor | Baseline | HIV treatment |
Propiedades
Número CAS |
13665-88-8 |
---|---|
Fórmula molecular |
C19H31N7O4 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |
Clave InChI |
FOYWNSCCNCUEPU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Apariencia |
Solid powder |
melting_point |
157.5 °C |
Key on ui other cas no. |
13665-88-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Mopidamol; Rapenton; RA 233; RA-233; RA233; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.